molecular formula C6H4F3NO B578641 2-(Difluoromethoxy)-3-fluoropyridine CAS No. 1214377-43-1

2-(Difluoromethoxy)-3-fluoropyridine

Cat. No.: B578641
CAS No.: 1214377-43-1
M. Wt: 163.099
InChI Key: HCRIQCJACJIQPE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-fluoropyridine is a fluorinated organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making this compound valuable in various scientific and industrial applications.

Scientific Research Applications

2-(Difluoromethoxy)-3-fluoropyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to discuss the “mechanism of action” for this compound. If this compound has a biological effect, the mechanism would depend on how the compound interacts with biological molecules or systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological effects. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure and potential harm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-3-fluoropyridine typically involves the introduction of difluoromethoxy and fluorine groups onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with difluoromethylating agents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure cost-effectiveness and efficiency. These processes may include continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-3-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridines .

Comparison with Similar Compounds

  • 2-(Difluoromethoxy)aniline
  • 1-bromo-2-(difluoromethoxy)benzene
  • Difluoromethoxylated pyrazoles

Comparison: Compared to other similar compounds, 2-(Difluoromethoxy)-3-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(difluoromethoxy)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRIQCJACJIQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744602
Record name 2-(Difluoromethoxy)-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-43-1
Record name 2-(Difluoromethoxy)-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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